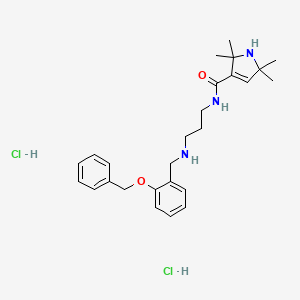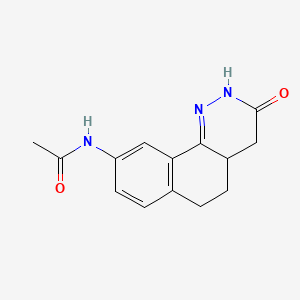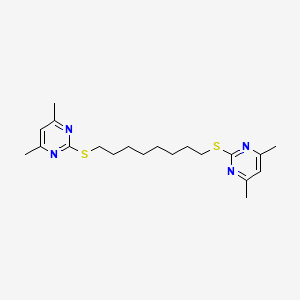
2,2'-(1,8-Octanediylbis(thio))bis(4,6-dimethylpyrimidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,8-Octanediylbis(thio))bis(4,6-dimethylpyrimidine) is a complex organic compound characterized by its unique structure, which includes two 4,6-dimethylpyrimidine rings connected by an octanediylbis(thio) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,8-Octanediylbis(thio))bis(4,6-dimethylpyrimidine) typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 1,8-dibromooctane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol groups of the pyrimidine react with the bromine atoms of the octane, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,8-Octanediylbis(thio))bis(4,6-dimethylpyrimidine) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the disulfide bonds, reverting to the thiol form.
Substitution: The pyrimidine rings can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’-(1,8-Octanediylbis(thio))bis(4,6-dimethylpyrimidine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,8-Octanediylbis(thio))bis(4,6-dimethylpyrimidine) involves its ability to form stable complexes with metal ions. The thiol groups in the compound can coordinate with metal ions, forming stable chelates. This property is particularly useful in detoxifying heavy metals like cadmium by forming non-toxic complexes that can be excreted from the body .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Octane-1,8-diylbis(thio))bisethanol: Similar structure but with ethanol groups instead of pyrimidine rings.
4,6-Dimethylpyrimidine-2-thiol: A precursor in the synthesis of the target compound.
Propiedades
Número CAS |
92629-42-0 |
|---|---|
Fórmula molecular |
C20H30N4S2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-[8-(4,6-dimethylpyrimidin-2-yl)sulfanyloctylsulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C20H30N4S2/c1-15-13-16(2)22-19(21-15)25-11-9-7-5-6-8-10-12-26-20-23-17(3)14-18(4)24-20/h13-14H,5-12H2,1-4H3 |
Clave InChI |
SPYIXAAJAOLTGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCCCCCCCCSC2=NC(=CC(=N2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



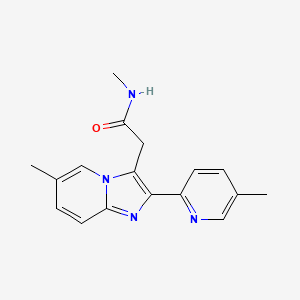
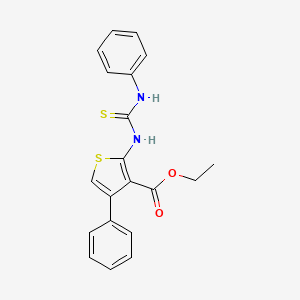
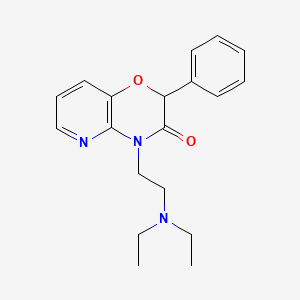
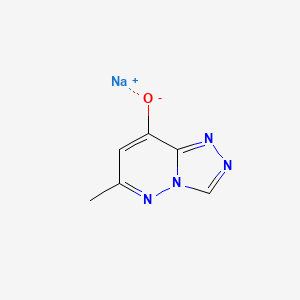

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)

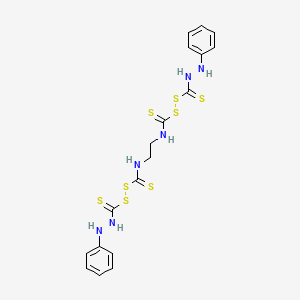

![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
